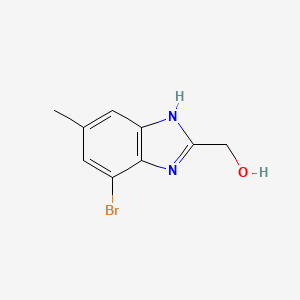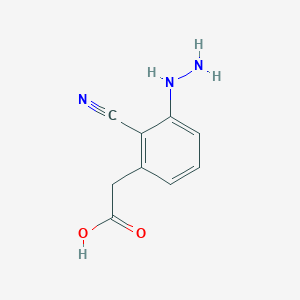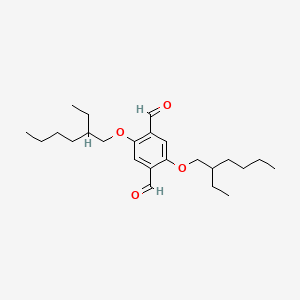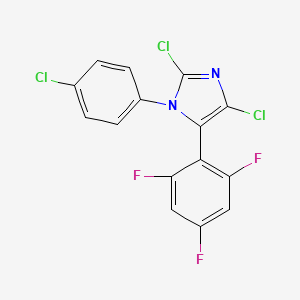![molecular formula C24H18O6 B11926962 4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)
4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes carboxyphenyl and dimethoxy-biphenyl groups
准备方法
The synthesis of 4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-carboxyphenylacetylene and 2,5-dimethoxybenzene.
Coupling Reaction: The key step involves a coupling reaction between 4-carboxyphenylacetylene and 2,5-dimethoxybenzene using a palladium catalyst under controlled conditions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or nitro groups are introduced using appropriate reagents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is employed in the study of biological processes and interactions, particularly in the development of fluorescent probes and imaging agents.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid can be compared with similar compounds such as:
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin (TCPP): Both compounds contain carboxyphenyl groups, but TCPP has a porphyrin core, making it suitable for photodynamic therapy applications.
4,4’-Biphenyldicarboxylic acid: This compound shares the biphenyl structure but lacks the ethynyl and dimethoxy groups, resulting in different chemical and physical properties.
属性
分子式 |
C24H18O6 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
4-[2-[4-(4-carboxyphenyl)-2,5-dimethoxyphenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C24H18O6/c1-29-21-14-20(16-9-11-18(12-10-16)24(27)28)22(30-2)13-19(21)8-5-15-3-6-17(7-4-15)23(25)26/h3-4,6-7,9-14H,1-2H3,(H,25,26)(H,27,28) |
InChI 键 |
VPCQYROBTICPGR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1C#CC2=CC=C(C=C2)C(=O)O)OC)C3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol](/img/structure/B11926917.png)



![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11926956.png)




